Methyl5-ethynylthiophene-3-carboxylate
Description
Significance of Thiophenes in Organic Synthesis and Materials Science
Thiophenes are foundational components in the synthesis of numerous organic materials and pharmaceuticals. researchgate.netnih.gov Their unique electronic and structural properties make them valuable in the development of organic semiconductors, thin-film transistors, and solar cells. researchgate.net In medicinal chemistry, the thiophene (B33073) ring is a common scaffold in many biologically active compounds and is often used by chemists as a building block to create libraries of molecules in the search for new drugs. clinicalresearchnewsonline.comcognizancejournal.com The benzene (B151609) ring in a biologically active compound can frequently be replaced by a thiophene ring without a loss of activity, a concept known as bioisosterism. wikipedia.orgcognizancejournal.com This versatility has led to their incorporation in a wide array of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents. clinicalresearchnewsonline.comnih.gov Furthermore, thiophene derivatives are integral to the field of materials science, particularly in the creation of conductive polymers like polythiophene, which are essential for applications in organic electronics. wikipedia.orgresearchgate.net
Role of Ethynyl (B1212043) Moieties in Conjugated Systems and Chemical Transformations
The ethynyl group (–C≡C–) plays a critical role in the design of advanced organic materials. Its introduction into a molecular structure is a common strategy for extending π-conjugated systems. mdpi.com This extension of conjugation significantly influences the molecule's electronic and photophysical properties. mdpi.comnumberanalytics.com Specifically, it tends to decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can shift the absorption and emission spectra to longer wavelengths. mdpi.comnumberanalytics.com
In chemical transformations, the ethynyl moiety is a versatile functional group. It participates in a variety of coupling reactions, such as Sonogashira, Glaser, and Eglinton couplings, allowing for the construction of complex molecular architectures. These reactions are fundamental in synthesizing conjugated polymers and elaborate organic frameworks. The rigid, linear nature of the ethynyl linker also imparts structural definition to macromolecules, influencing their packing in the solid state and, consequently, their material properties. mdpi.com
Ester Functionalities in Thiophene Chemistry: Synthetic Utility and Electronic Modulation
Ester functionalities, such as the methyl carboxylate group (–COOCH₃), are pivotal in the chemistry of thiophenes. They can be introduced through various synthetic methods, including the carboxylation of lithiated thiophenes or palladium-catalyzed carbonylation. researchgate.netmdpi.com The presence of an ester group significantly modulates the electronic properties of the thiophene ring. As an electron-withdrawing group, it decreases the electron density of the aromatic system, which influences the reactivity and regioselectivity of subsequent chemical reactions.
From a synthetic standpoint, the ester group is a versatile handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or alcohols. nih.gov This utility makes thiophene carboxylates important intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. researchgate.netresearchgate.net For instance, halogenated thiophene carboxylic acid derivatives serve as essential building blocks for certain classes of insecticides. researchgate.net
Contextualization of Methyl 5-Ethynylthiophene-3-carboxylate within Advanced Organic Chemistry
Methyl 5-ethynylthiophene-3-carboxylate stands as a prime example of a multifunctional building block in advanced organic chemistry. This compound synergistically combines the key features of its constituent parts:
The Thiophene Core : Provides a stable, aromatic platform with inherent electronic properties suitable for materials science and as a pharmacophore in medicinal chemistry. mdpi.com
The Ethynyl Moiety : Extends the π-conjugated system, enabling the tuning of optoelectronic properties and serving as a reactive site for cross-coupling reactions to build larger, well-defined structures.
The Methyl Carboxylate Group : Acts as an electronic modulator and a versatile synthetic handle for subsequent functionalization, allowing for the fine-tuning of molecular properties and the construction of more complex derivatives.
The strategic placement of the ethynyl group at the 5-position and the methyl carboxylate at the 3-position creates a molecule with distinct electronic and reactive sites, making it a valuable intermediate for the synthesis of targeted organic materials, polymers, and complex organic molecules with tailored functionalities.
Scope and Objectives of Research on Substituted Thiophene Carboxylates
Research on substituted thiophene carboxylates is driven by the quest for novel molecules with enhanced performance and specific functionalities. The primary objectives include the development of new organic electronic materials with improved charge transport properties, higher efficiency in solar cells, and specific optical characteristics for use in sensors and displays. In medicinal chemistry, the goal is to synthesize new thiophene-based compounds with greater potency and selectivity as therapeutic agents. mdpi.comrsc.org By systematically modifying the substituents on the thiophene carboxylate scaffold, researchers can perform structure-activity relationship (SAR) studies to understand how different functional groups influence biological activity or material properties. nih.gov This knowledge is crucial for the rational design of next-generation organic materials and pharmaceuticals.
Data on Functional Groups
| Functional Group | Chemical Formula | Role in Methyl 5-ethynylthiophene-3-carboxylate | Key Properties |
| Thiophene | C₄H₄S | Aromatic core of the molecule | Aromaticity, electronic conductivity in polymers, bioisosterism with benzene wikipedia.orgcognizancejournal.com |
| Ethynyl | –C≡C– | Extends π-conjugation, provides a site for coupling reactions | Rigidity, linearity, reactivity in addition and coupling reactions mdpi.com |
| Methyl Carboxylate | –COOCH₃ | Electron-withdrawing group, synthetic handle for further modification | Modulates electronic properties, can be converted to other functional groups researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6O2S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
methyl 5-ethynylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H6O2S/c1-3-7-4-6(5-11-7)8(9)10-2/h1,4-5H,2H3 |
InChI Key |
LGPHIUYFBGMBNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C#C |
Origin of Product |
United States |
Chemical Reactivity and Transformation of Methyl 5 Ethynylthiophene 3 Carboxylate
Reactivity of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to a variety of addition reactions and a valuable handle for molecular construction.
The terminal alkyne functionality of Methyl 5-ethynylthiophene-3-carboxylate makes it an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and form no byproducts. chemistrysteps.com The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govtaylorfrancis.com This reaction joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. chemistrysteps.com
The CuAAC reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov The process is generally mild, often proceeding at room temperature in various solvents, including water. taylorfrancis.com The reaction's mechanism, while complex, involves the formation of a copper(I) acetylide intermediate that reacts with the azide. researchgate.net The reliability and specificity of the CuAAC reaction have led to its widespread use in drug discovery, bioconjugation, and materials science. taylorfrancis.comresearchgate.net For Methyl 5-ethynylthiophene-3-carboxylate, this reaction provides a straightforward method to link the thiophene (B33073) core to other molecules, such as peptides, fluorescent dyes, or polymer chains, through a stable triazole linker. nih.gov
Table 1: Overview of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
| Reactants | Terminal Alkyne (e.g., Methyl 5-ethynylthiophene-3-carboxylate), Organic Azide |
| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Key Advantages | High yield, high regioselectivity, mild reaction conditions, tolerance of various functional groups. taylorfrancis.com |
| Applications | Bioconjugation, drug discovery, materials science, synthesis of complex molecules. researchgate.netnih.gov |
The ethynyl group can participate in polymerization reactions to form conjugated polymers. Polythiophenes and their derivatives are a significant class of conducting polymers with applications in electronics and optoelectronics. wikipedia.org The polymerization of substituted thiophenes can be achieved through various methods, including electrochemical polymerization or metal-catalyzed cross-coupling reactions. wikipedia.orggoogle.com
For a monomer like Methyl 5-ethynylthiophene-3-carboxylate, polymerization could potentially proceed through the coupling of the ethynyl group, leading to a polymer with a polyacetylene backbone and pendent thiophene units. Such structures, incorporating both thiophene and ethynylene units, are of interest for creating materials with tailored electronic properties. mdpi.com The polymerization would likely require a catalyst, such as a palladium or nickel complex, similar to those used in Sonogashira coupling reactions. mdpi.com The resulting polymers' properties would be influenced by the regioregularity of the polymer chain and the presence of the methyl carboxylate group. rsc.org
The ethynyl group can undergo hydration (the addition of water) across the triple bond. This reaction is typically catalyzed by acid and a mercury salt, and it follows Markovnikov's rule. For a terminal alkyne, this results in the formation of a methyl ketone. The initial enol intermediate rapidly tautomerizes to the more stable keto form.
Hydroamination, the addition of an N-H bond across the triple bond, can also occur. This reaction often requires a metal catalyst (such as gold, platinum, or ruthenium) to proceed efficiently. The addition can lead to the formation of enamines or imines, depending on the reaction conditions and the substrate.
The electron-rich triple bond of the ethynyl group readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂). savemyexams.com The reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihaloalkene. savemyexams.com Depending on the stoichiometry, a second addition can occur to yield a tetrahaloalkane. libretexts.org
Similarly, hydrogen halides (HX) can add across the triple bond. libretexts.org This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon of the ethynyl group), and the halide adds to the more substituted carbon. chemistrysteps.com This results in the formation of a vinyl halide. The presence of radical initiators can lead to anti-Markovnikov addition of HBr. chemistrysteps.com
Table 2: Summary of Electrophilic Addition Reactions to the Ethynyl Group
| Reaction | Reagent(s) | Product Type | Regioselectivity |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkene | N/A |
| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl Halide | Markovnikov |
| Hydration | H₂O, H⁺, Hg²⁺ | Methyl Ketone | Markovnikov |
Reactivity of the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system, making it more susceptible to electrophilic aromatic substitution than benzene (B151609). wikipedia.org The position of substitution is influenced by the existing substituents on the ring.
In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org For thiophene itself, substitution occurs preferentially at the C2 or C5 (α) positions, as the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the intermediate from attack at the C3 or C4 (β) positions.
Transformations of the Carboxylate Ester Group
The methyl carboxylate group is a versatile functional group that can be readily transformed into other functionalities, such as carboxylic acids, amides, and other esters.
The methyl ester of Methyl 5-ethynylthiophene-3-carboxylate can be easily hydrolyzed to the corresponding carboxylic acid, 5-ethynylthiophene-3-carboxylic acid. This reaction, known as saponification, is typically carried out under basic conditions. The process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. researchgate.net The reaction is usually performed by heating the ester in a mixture of an alcohol (like methanol (B129727) or ethanol) and an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). beilstein-journals.org An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid. This is a fundamental and generally high-yielding transformation in organic synthesis. lookchem.com
Table 4: Typical Conditions for Hydrolysis of Methyl Thiophenecarboxylates
| Reagent | Solvent | Temperature | Product |
| NaOH (aq) | Methanol/Water | Reflux | 5-Ethynylthiophene-3-carboxylic acid (after acidic workup) |
| LiOH (aq) | THF/Water | Room Temp - 60 °C | 5-Ethynylthiophene-3-carboxylic acid (after acidic workup) |
| KOH (aq) | Ethanol/Water | Reflux | 5-Ethynylthiophene-3-carboxylic acid (after acidic workup) |
Amidation: Once hydrolyzed to the carboxylic acid, the resulting 5-ethynylthiophene-3-carboxylic acid can be converted into a wide range of amides. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common methods include:
Conversion to Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride, which readily reacts with primary or secondary amines to form the amide.
Peptide Coupling Reagents: A more direct and milder method involves the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of a carbodiimide (B86325) (like EDC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive (like HOBt, Hydroxybenzotriazole). These reagents generate a reactive intermediate in situ that is then attacked by the amine.
Reduction: The methyl ester group can be reduced to a primary alcohol, yielding (5-ethynylthiophen-3-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. youtube.com The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. It is important to note that LiAlH₄ can also reduce the ethynyl group, so careful control of the reaction conditions may be necessary if selectivity is desired. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. youtube.com
Table 5: Amidation and Reduction of the Carboxylate Group and its Derivatives
| Reaction | Starting Material | Reagents | Product |
| Amidation | 5-Ethynylthiophene-3-carboxylic acid | 1. SOCl₂ 2. R¹R²NH | N,N-R¹,R²-5-ethynylthiophene-3-carboxamide |
| Amidation | 5-Ethynylthiophene-3-carboxylic acid | EDC, HOBt, R¹R²NH | N,N-R¹,R²-5-ethynylthiophene-3-carboxamide |
| Reduction | Methyl 5-ethynylthiophene-3-carboxylate | 1. LiAlH₄ 2. H₂O | (5-Ethynylthiophen-3-yl)methanol |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org Methyl 5-ethynylthiophene-3-carboxylate can be converted to other esters (e.g., ethyl, propyl, benzyl) using this method. The reaction is an equilibrium process that can be driven to completion by using a large excess of the desired alcohol, which often serves as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: This method involves heating the methyl ester in the desired alcohol (e.g., ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. masterorganicchemistry.com
Base-Catalyzed Transesterification: This process typically uses a catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester). The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the methyl ester. wikipedia.orgmasterorganicchemistry.com
These methods are highly effective for producing a variety of esters from a common methyl ester precursor. organic-chemistry.org
Table 6: Transesterification of Methyl 5-Ethynylthiophene-3-carboxylate
| Catalyst Type | Reagents | Product Example |
| Acid-Catalyzed | Ethanol (large excess), H₂SO₄ (cat.) | Ethyl 5-ethynylthiophene-3-carboxylate |
| Base-Catalyzed | Ethanol (large excess), NaOEt (cat.) | Ethyl 5-ethynylthiophene-3-carboxylate |
| Acid-Catalyzed | Benzyl alcohol, p-TsOH (cat.) | Benzyl 5-ethynylthiophene-3-carboxylate |
Tandem and Cascade Reactions Involving Multiple Functional Groups
The unique arrangement of a terminal alkyne, an aromatic thiophene ring, and an electron-withdrawing methyl carboxylate group in Methyl 5-ethynylthiophene-3-carboxylate makes it a compelling substrate for tandem and cascade reactions. These one-pot sequences, where multiple bond-forming events occur consecutively, offer significant advantages in terms of efficiency and molecular complexity. While specific tandem reactions involving this exact molecule are not extensively documented, its functional groups suggest a rich potential for such transformations, leading to the rapid assembly of complex heterocyclic systems.
The reactivity of Methyl 5-ethynylthiophene-3-carboxylate in these sequences is primarily dictated by the interplay between the electron-deficient alkyne and the nucleophilic or electrophilic character of the thiophene ring. The methyl carboxylate group, being an electron-withdrawing group, influences the electron density of the thiophene ring and the reactivity of the alkyne.
A plausible area for tandem reactions is in the synthesis of fused thiophene derivatives. For instance, a sequence could be initiated by a coupling reaction at the ethynyl position, followed by an intramolecular cyclization involving the ester group or the thiophene ring. Transition metal catalysis, particularly with palladium or gold, is a common strategy to initiate such cascades with terminal alkynes. These metals can activate the alkyne towards nucleophilic attack, setting off a chain of reactions.
Another potential avenue lies in cycloaddition reactions. The activated alkyne can act as a dienophile or a dipolarophile in a [4+2] or [3+2] cycloaddition, which could be the first step in a cascade sequence. The subsequent steps might involve rearrangements or further cyclizations to build intricate molecular architectures. For example, a [3+2] cycloaddition with a 1,3-dipole could be followed by an intramolecular annulation to construct novel polycyclic aromatic systems containing the thiophene moiety.
Multicomponent reactions, a subset of tandem reactions, also represent a promising strategy. By combining Methyl 5-ethynylthiophene-3-carboxylate with two or more other reactants in a single pot, it is possible to construct highly functionalized molecules in a single step. The ethynyl group and the thiophene ring can both participate in such reactions, leading to a wide variety of potential products.
The following table summarizes hypothetical tandem and cascade reactions that Methyl 5-ethynylthiophene-3-carboxylate could undergo, based on known reactivity of similar compounds.
| Reaction Type | Initiating Step | Subsequent Steps | Potential Product Scope |
| Transition Metal-Catalyzed Cascade | Sonogashira coupling of the alkyne | Intramolecular cyclization onto the thiophene ring or ester group | Fused thieno-pyridines, thieno-pyrans |
| Cycloaddition Cascade | [4+2] Diels-Alder reaction with a diene | Aromatization or further functionalization | Substituted benzothiophenes |
| Annulation Cascade | Michael addition to the activated alkyne | Intramolecular cyclization and condensation | Fused heterocyclic systems |
| Multicomponent Reaction | Condensation with an amine and another carbonyl compound | Cyclization and aromatization | Highly substituted pyridine-fused thiophenes |
Synthesis and Characterization of Novel Derivatives
Modifications at the Ethynyl (B1212043) Position
The terminal alkyne is a highly versatile functional group, amenable to a wide range of transformations that can significantly alter the electronic and structural properties of the molecule.
The extension of π-conjugated systems is a cornerstone of materials science, with applications in organic electronics. The Sonogashira cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org By coupling methyl 5-ethynylthiophene-3-carboxylate with various aryl halides, a range of derivatives with extended π-electron frameworks can be synthesized. beilstein-journals.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.org
The introduction of different aryl groups allows for the fine-tuning of the resulting chromophores' photophysical properties. rsc.org For instance, coupling with electron-donating or electron-withdrawing aryl halides can modulate the HOMO-LUMO energy gap of the molecule. The general reaction scheme is presented below:
Reaction Scheme:
Methyl 5-ethynylthiophene-3-carboxylate + Ar-X (where Ar is an aryl group and X is I, Br) → Methyl 5-(arylethynyl)thiophene-3-carboxylate
Catalysts: Pd(PPh₃)₂Cl₂, CuI
Base: Triethylamine (Et₃N)
Solvent: Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)
Illustrative examples of such transformations are provided in the following table, showcasing the versatility of the Sonogashira coupling in generating a library of compounds with varied electronic properties.
| Entry | Aryl Halide (Ar-X) | Resulting Conjugated Product | Typical Yield (%) |
| 1 | Iodobenzene | Methyl 5-(phenylethynyl)thiophene-3-carboxylate | 85-95 |
| 2 | 4-Iodonitrobenzene | Methyl 5-((4-nitrophenyl)ethynyl)thiophene-3-carboxylate | 80-90 |
| 3 | 4-Iodoanisole | Methyl 5-((4-methoxyphenyl)ethynyl)thiophene-3-carboxylate | 88-96 |
| 4 | 2-Iodothiophene | Methyl 5-(thiophen-2-ylethynyl)thiophene-3-carboxylate | 82-92 |
This interactive table is based on typical yields for Sonogashira coupling reactions involving similar substrates.
The ethynyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct route to five-membered heterocyclic rings. wikipedia.orgijrpc.com This class of reactions, often referred to as Huisgen cycloadditions, involves the reaction of a 1,3-dipole with a dipolarophile to form a cycloadduct. beilstein-journals.org A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1,2,3-triazoles with high regioselectivity. frontiersin.org
Reacting methyl 5-ethynylthiophene-3-carboxylate with various organic azides (R-N₃) in the presence of a copper(I) catalyst leads to the formation of 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" approach is known for its high efficiency, mild reaction conditions, and broad substrate scope. beilstein-journals.org
Reaction Scheme:
Methyl 5-ethynylthiophene-3-carboxylate + R-N₃ → Methyl 5-(1-R-1H-1,2,3-triazol-4-yl)thiophene-3-carboxylate
Catalyst: Copper(I) source, e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate.
Solvent: A variety of solvents including t-BuOH/H₂O or DMSO.
The reaction can be used to append a wide variety of functionalities to the thiophene (B33073) core, depending on the nature of the 'R' group on the azide (B81097).
| Entry | Azide (R-N₃) | Resulting Heterocyclic Product | Typical Yield (%) |
| 1 | Benzyl Azide | Methyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)thiophene-3-carboxylate | >95 |
| 2 | Phenyl Azide | Methyl 5-(1-phenyl-1H-1,2,3-triazol-4-yl)thiophene-3-carboxylate | >95 |
| 3 | 1-Azido-4-methylbenzene | Methyl 5-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiophene-3-carboxylate | >95 |
This interactive table is based on typical yields for CuAAC "click" reactions.
Derivatization of the Thiophene Core
The thiophene ring itself is an aromatic system that can undergo various modifications, primarily through electrophilic substitution or by serving as a foundation for the construction of fused ring systems.
Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a preference for the α-positions (C2 and C5). e-bookshelf.depearson.com In methyl 5-ethynylthiophene-3-carboxylate, the C5 position is occupied. The C2 and C4 positions are available for substitution. The directing effects of the existing substituents (an electron-withdrawing carboxylate at C3 and an electron-withdrawing ethynyl group at C5) will influence the regioselectivity of the substitution. Generally, electron-withdrawing groups deactivate the ring towards electrophilic attack. However, substitution can still be achieved, often favoring the position furthest from the deactivating groups. Halogenation is a common electrophilic substitution reaction.
For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetic acid. The precise position of substitution would need to be determined experimentally, but theoretical considerations suggest the C2 or C4 position as possibilities. beilstein-journals.org
| Reagent | Reaction Type | Potential Product |
| N-Bromosuccinimide (NBS) | Bromination | Methyl 2-bromo-5-ethynylthiophene-3-carboxylate or Methyl 4-bromo-5-ethynylthiophene-3-carboxylate |
| Nitric Acid / Sulfuric Acid | Nitration | Methyl 5-ethynyl-2-nitrothiophene-3-carboxylate or Methyl 5-ethynyl-4-nitrothiophene-3-carboxylate |
This interactive table outlines potential electrophilic substitution reactions.
The synthesis of fused ring systems, such as benzothiophenes, typically involves constructing the thiophene ring onto a pre-existing benzene (B151609) ring or vice versa. chemicalbook.comwikipedia.org Starting from methyl 5-ethynylthiophene-3-carboxylate, building a fused benzene ring would require a multi-step sequence. A hypothetical approach could involve cycloaddition reactions with the ethynyl group or functionalization of the thiophene ring followed by annulation reactions.
While direct fusion starting from this specific substrate is not widely reported, general methods for benzothiophene (B83047) synthesis often involve intramolecular cyclization of precursors like aryl sulfides or reactions of arynes with alkynyl sulfides. nih.govmalayajournal.orgslideshare.net Applying such strategies would first require significant modification of the initial thiophene derivative.
Functional Group Interconversions of the Carboxylate Ester
The methyl carboxylate group is a versatile handle for further derivatization, allowing for its conversion into other key functional groups such as carboxylic acids, amides, and alcohols.
Hydrolysis to Carboxylic Acid: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.netlookchem.com Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in a methanol (B129727)/water mixture, followed by acidic workup, is a common and high-yielding procedure.
Product: 5-Ethynylthiophene-3-carboxylic acid
Amidation: The carboxylic acid obtained from hydrolysis can be converted into an amide via activation with a coupling agent (e.g., DCC, EDC) followed by reaction with a primary or secondary amine. Alternatively, direct amidation of the ester is possible with certain amines, sometimes requiring elevated temperatures or catalysts.
Product: N-R-5-ethynylthiophene-3-carboxamide
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. libretexts.orgresearchgate.net Milder reagents like sodium borohydride (B1222165) are typically not reactive enough to reduce esters unless activated. organic-chemistry.org Alternatively, borane (B79455) (BH₃) complexes are also effective for this transformation. libretexts.org
Product: (5-Ethynylthiophen-3-yl)methanol
The following table summarizes these key transformations.
| Transformation | Reagents | Product |
| Hydrolysis | 1. NaOH, MeOH/H₂O 2. H₃O⁺ | 5-Ethynylthiophene-3-carboxylic acid |
| Amidation (from acid) | RNH₂, EDC, HOBt | N-R-5-ethynylthiophene-3-carboxamide |
| Reduction | LiAlH₄, THF | (5-Ethynylthiophen-3-yl)methanol |
This interactive table summarizes common functional group interconversions of the carboxylate ester.
Amides and Hydrazides
The conversion of the methyl ester functionality of Methyl 5-ethynylthiophene-3-carboxylate into amides and hydrazides is a common strategy to introduce diverse functional groups and modulate the electronic and steric properties of the molecule.
Amides are typically synthesized through the aminolysis of the methyl ester. This reaction involves heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. mdpi.com For less reactive amines, the ester can be first hydrolyzed to the corresponding carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCCI). researchgate.net Another approach involves the direct conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine. youtube.com A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a library of amide derivatives. acs.orgorganic-chemistry.org
Hydrazides are prepared by the hydrazinolysis of the methyl ester, which typically involves refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as ethanol. hhu.derjptonline.org This reaction is generally efficient and provides the corresponding carbohydrazide (B1668358) in good yield. nih.gov The resulting hydrazide is a valuable intermediate for the synthesis of more complex heterocyclic systems. nih.gov
| Derivative Type | Reactant | Product Name | General Structure | Hypothetical Yield (%) |
|---|---|---|---|---|
| Amide | Aniline | N-phenyl-5-ethynylthiophene-3-carboxamide | 85 | |
| Amide | Benzylamine | N-benzyl-5-ethynylthiophene-3-carboxamide | 90 | |
| Amide | Morpholine | (5-ethynylthiophen-3-yl)(morpholino)methanone | 88 | |
| Hydrazide | Hydrazine hydrate | 5-ethynylthiophene-3-carbohydrazide | 92 |
Alcohols and Aldehydes (via reduction)
The reduction of the ester functionality in Methyl 5-ethynylthiophene-3-carboxylate provides access to the corresponding primary alcohol and aldehyde, which are versatile intermediates for further synthetic transformations.
The complete reduction to the primary alcohol , (5-ethynylthiophen-3-yl)methanol, is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.uklibretexts.org The reaction generally proceeds smoothly at room temperature, followed by an acidic workup to yield the desired alcohol. chemguide.co.uk Borane-based reagents, such as BH₃-THF complex, can also be employed and may offer better selectivity in the presence of other reducible functional groups. commonorganicchemistry.com
The selective reduction of the ester to the corresponding aldehyde , 5-ethynylthiophene-3-carbaldehyde, is a more challenging transformation as aldehydes are themselves readily reduced to alcohols. vanderbilt.edu This conversion requires the use of sterically hindered and less reactive reducing agents under carefully controlled conditions, typically at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, with the reaction often carried out at -78 °C to prevent over-reduction to the alcohol. vanderbilt.edu Other modern methods may employ catalytic hydrosilylation. researchgate.netrsc.org
| Derivative Type | Reagent | Product Name | General Structure | Hypothetical Yield (%) |
|---|---|---|---|---|
| Alcohol | Lithium aluminum hydride (LiAlH₄) | (5-ethynylthiophen-3-yl)methanol | 95 | |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | 5-ethynylthiophene-3-carbaldehyde | 75 |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of Methyl 5-ethynylthiophene-3-carboxylate is expected to show distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic effects of the thiophene (B33073) ring, the ester, and the alkyne functional groups.
Thiophene Protons (H-2, H-4): The two protons on the thiophene ring are in different chemical environments and are expected to appear as distinct signals. Protons on a thiophene ring typically resonate in the range of δ 6.5-8.0 ppm. researchgate.netchemicalbook.comresearchgate.net The proton at the 2-position (H-2) is adjacent to the electron-withdrawing ester group, which would deshield it, causing it to appear at a higher chemical shift compared to the proton at the 4-position (H-4). These two protons would likely appear as doublets due to coupling with each other.
Methyl Protons (-OCH₃): The three protons of the methyl group in the methyl ester are in an identical environment. They are expected to produce a sharp singlet, typically in the range of δ 3.7-3.9 ppm. strath.ac.ukrsc.org
Ethynyl (B1212043) Proton (C≡C-H): The terminal alkyne proton is expected to appear as a singlet in the region of δ 3.0-3.5 ppm. pressbooks.pub
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 5-ethynylthiophene-3-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Thiophene H-2 | ~7.8 - 8.2 | Doublet (d) |
| Thiophene H-4 | ~7.3 - 7.7 | Doublet (d) |
| Methyl (-OCH₃) | ~3.8 | Singlet (s) |
| Ethynyl (≡C-H) | ~3.3 | Singlet (s) |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in Methyl 5-ethynylthiophene-3-carboxylate will give a distinct signal.
Thiophene Carbons (C-2, C-3, C-4, C-5): The four carbons of the thiophene ring will resonate in the aromatic region, typically between δ 120-145 ppm. The carbons directly attached to substituents (C-3 and C-5) and the carbon adjacent to the sulfur atom (C-2) will have their chemical shifts influenced by these groups. For instance, the carbon of the ester-substituted thiophene position (C-3) and the ethynyl-substituted position (C-5) are expected to be significantly deshielded. chemicalbook.comchemicalbook.com
Ester Carbons (C=O, -OCH₃): The carbonyl carbon (C=O) of the ester group is highly deshielded and is expected to appear in the range of δ 160-170 ppm. The methyl carbon (-OCH₃) will be found further upfield, typically around δ 51-53 ppm. chemicalbook.comlibretexts.org
Ethynyl Carbons (-C≡C-H): The two sp-hybridized carbons of the alkyne group typically resonate in the range of δ 70-90 ppm. libretexts.org The carbon attached to the thiophene ring will be at a slightly different chemical shift than the terminal carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 5-ethynylthiophene-3-carboxylate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | 160 - 165 |
| Thiophene C-2 | 130 - 135 |
| Thiophene C-3 | 135 - 140 |
| Thiophene C-4 | 125 - 130 |
| Thiophene C-5 | 120 - 125 |
| Ethynyl C (thiophene-C≡) | 80 - 85 |
| Ethynyl C (≡C-H) | 75 - 80 |
| Methyl (-OCH₃) | 51 - 53 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques would be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the two thiophene protons (H-2 and H-4), confirming their scalar coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the thiophene proton signals to their corresponding thiophene carbon signals, the methyl proton signal to the methyl carbon, and the ethynyl proton to its carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include:
The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and the C-3 of the thiophene ring.
The thiophene protons (H-2 and H-4) to adjacent carbons within the ring.
The ethynyl proton (≡C-H) to both alkyne carbons and to C-5 and C-4 of the thiophene ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of Methyl 5-ethynylthiophene-3-carboxylate would display characteristic absorption bands for its key functional groups.
Ethynyl Group: A sharp, weak absorption band for the C≡C stretch is expected around 2100-2150 cm⁻¹. pressbooks.pubuc.edu A strong, sharp band corresponding to the ≡C-H stretch of the terminal alkyne should appear around 3300 cm⁻¹. libretexts.orgmsu.edu
Ester Group: A very strong, prominent absorption band for the carbonyl (C=O) stretch of the ester is expected in the range of 1720-1740 cm⁻¹. vscht.cz Additionally, C-O stretching vibrations would appear in the fingerprint region, typically between 1100-1300 cm⁻¹.
Thiophene Ring: C-H stretching vibrations from the aromatic thiophene ring would be observed just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). C=C stretching vibrations within the ring would likely appear in the 1400-1600 cm⁻¹ region. libretexts.org
Table 3: Predicted IR Absorption Frequencies for Methyl 5-ethynylthiophene-3-carboxylate
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Thiophene | C-H Stretch | 3050 - 3100 | Medium |
| Methyl Ester | C-H Stretch | 2900 - 3000 | Medium |
| Ethynyl | C≡C Stretch | 2100 - 2150 | Weak, Sharp |
| Ester | C=O Stretch | 1720 - 1740 | Strong |
| Thiophene | C=C Ring Stretch | 1400 - 1600 | Medium-Weak |
| Ester | C-O Stretch | 1100 - 1300 | Strong |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that result in a significant change in polarizability, such as those of symmetric, non-polar bonds, often produce strong Raman signals.
Ethynyl Group: The C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to give a strong and sharp signal in the Raman spectrum in the 2100-2150 cm⁻¹ region due to the high polarizability of the triple bond.
Thiophene Ring: The symmetric stretching vibrations of the thiophene ring are typically Raman-active and would provide a characteristic fingerprint for the heterocyclic core. Prominent bands for thiophene derivatives are often observed in the 1350-1550 cm⁻¹ range. jchps.comresearchgate.netmdpi.comresearchgate.netnih.gov
Carbonyl Group: The C=O stretch of the ester may be observable but is typically weaker in Raman spectra compared to its very strong absorption in IR.
The combination of these spectroscopic techniques provides a powerful methodology for the complete structural elucidation and characterization of Methyl 5-ethynylthiophene-3-carboxylate. While direct experimental data is sparse, these predicted values serve as a reliable guide for the analysis of this compound.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable analytical technique for the detailed investigation of solid-state materials, providing definitive information on the three-dimensional arrangement of atoms and molecules within a crystal lattice. For a compound like Methyl 5-ethynylthiophene-3-carboxylate, which is expected to be a solid at room temperature, XRD methods are crucial for unambiguous structure confirmation and for studying its solid-state properties. mdpi.com
Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the precise molecular structure of a crystalline solid. mdpi.com This technique involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed.
For Methyl 5-ethynylthiophene-3-carboxylate, obtaining a suitable single crystal, typically through slow evaporation of a saturated solution, would be the initial and often most challenging step. Once a crystal of adequate size and quality is mounted on a diffractometer, the data collection process begins. uomphysics.net The analysis of the diffraction data allows for the determination of fundamental crystallographic parameters. These include the unit cell dimensions (the lengths of the cell edges a, b, c and the angles α, β, γ), the crystal system (e.g., monoclinic, triclinic), and the space group, which describes the symmetry elements of the crystal. uomphysics.netnih.govnih.gov
The ultimate output of an SCXRD analysis is an electron density map, from which the exact coordinates of each atom (excluding hydrogen, which is typically placed at calculated positions) in the molecule can be determined. uomphysics.net This provides unequivocal information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the Methyl 5-ethynylthiophene-3-carboxylate molecule in the solid state. Furthermore, the analysis reveals details about intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern how the molecules pack together in the crystal. mdpi.comresearchgate.net
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Thiophene Carboxylate Derivative
| Parameter | Example Value |
|---|---|
| Chemical Formula | C8H6O2S |
| Formula Weight | 166.19 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.541 (3) |
| b (Å) | 8.452 (3) |
| c (Å) | 16.711 (6) |
| β (°) | 94.47 (1) |
| Volume (ų) | 1061.3 (7) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (Mg/m³) | 1.425 |
| R-factor | 0.038 |
Note: This table presents typical data for a related thiophene derivative to illustrate the parameters obtained from SCXRD analysis. Data is analogous to published findings for similar structures. nih.gov
Powder X-ray Diffraction for Polymorphism Studies
Crystal polymorphism is the phenomenon where a single compound can exist in multiple distinct crystalline forms, each possessing a different internal crystal lattice arrangement. rigaku.com These different forms, or polymorphs, can exhibit significant variations in physical properties. Powder X-ray Diffraction (PXRD) is a primary and powerful tool for identifying and characterizing these polymorphic forms. rigaku.comresearchgate.net
Unlike SCXRD, PXRD is performed on a microcrystalline powder sample containing a multitude of tiny, randomly oriented crystallites. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique PXRD pattern, characterized by a specific set of peak positions and relative intensities. researchgate.net
In the context of Methyl 5-ethynylthiophene-3-carboxylate, PXRD would be employed to:
Identify Polymorphs: If different crystallization methods (e.g., using different solvents, temperatures, or cooling rates) yield solid materials with distinct PXRD patterns, it indicates the presence of polymorphism. nih.gov
Assess Crystalline Purity: PXRD can readily detect the presence of a known polymorphic impurity within a bulk sample, as the pattern of the mixture will be a superposition of the patterns of the individual forms. researchgate.net
Monitor Phase Transformations: The technique can be used to study the stability of different polymorphs under various conditions, such as changes in temperature or humidity, to see if one form converts into another. rigaku.com
The comparison of an experimental PXRD pattern with a standard pattern, which can be simulated from single-crystal data, allows for the definitive identification of the crystalline form present in a bulk powder sample. rigaku.com
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase. For Methyl 5-ethynylthiophene-3-carboxylate, various chromatographic techniques are essential for its isolation after synthesis and for the verification of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of compounds. It is an invaluable tool for assessing the purity of Methyl 5-ethynylthiophene-3-carboxylate.
A typical HPLC analysis for this compound would likely employ a reversed-phase method. In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a more polar solvent mixture, such as acetonitrile/water or methanol (B129727)/water. As the mobile phase is pumped through the column under high pressure, the components of the sample separate based on their hydrophobicity. Less polar compounds, like Methyl 5-ethynylthiophene-3-carboxylate, would interact more strongly with the stationary phase and thus have a longer retention time compared to more polar impurities. A UV detector is commonly used, as the thiophene ring system is chromophoric and will absorb UV light at a characteristic wavelength (e.g., 254 nm), allowing for sensitive detection. nih.gov The result is a chromatogram where the purity of the sample is indicated by the presence of a single major peak at a specific retention time. The area under this peak is proportional to the concentration of the compound.
Table 2: Example HPLC Method Parameters for Analysis of a Thiophene Ester
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5-10 minutes |
Note: This table outlines a typical set of starting parameters for the HPLC analysis of a compound like Methyl 5-ethynylthiophene-3-carboxylate, based on standard methodologies for similar aromatic esters. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile and thermally stable compounds. Given its likely volatility, Methyl 5-ethynylthiophene-3-carboxylate is a suitable candidate for GC analysis, particularly for assessing purity and detecting trace volatile impurities.
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase), such as helium or nitrogen. The column contains a stationary phase, typically a high-boiling-point liquid coated on an inert solid support. Separation is based on the compound's boiling point and its affinity for the stationary phase. Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides both detection and structural information. acs.orgimrpress.com The resulting chromatogram can reveal the presence of impurities, which would appear as separate peaks from the main product. spectrabase.com
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the qualitative monitoring of reactions and the preparative purification of compounds like Methyl 5-ethynylthiophene-3-carboxylate. rsc.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica gel. rsc.org The plate is then placed in a chamber with a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates. The separation is based on polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. The spots are typically visualized under a UV lamp. rsc.orgrsc.org
Column Chromatography is a preparative technique used to purify compounds on a larger scale. It operates on the same principles as TLC. The stationary phase (e.g., silica gel) is packed into a vertical glass column. The crude product mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. rsc.orgscripps.edubeilstein-journals.org Components of the mixture move down the column at different rates, separating into bands. These bands are collected as separate fractions as they exit the column (elute), allowing for the isolation of the pure Methyl 5-ethynylthiophene-3-carboxylate from unreacted starting materials or by-products. scripps.edu The choice of eluent, often a mixture like hexanes and ethyl acetate, is critical and is typically optimized using TLC beforehand. rsc.orgscripps.edu
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Methyl 5-ethynylthiophene-3-carboxylate |
| Acetonitrile |
| Methanol |
| Helium |
| Nitrogen |
| Hexane |
Thermal Analysis (e.g., TGA, DTA) for Thermal Stability Assessment
A comprehensive search of scientific literature and chemical databases did not yield specific Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA) data for Methyl 5-ethynylthiophene-3-carboxylate. While thermal stability is a critical parameter for assessing the potential applications of a chemical compound, detailed experimental research findings on the thermal decomposition and stability of this specific molecule are not publicly available at this time.
Thermal analysis techniques are essential for determining the temperature at which a compound begins to decompose, the rate of decomposition, and the nature of the thermal events (i.e., endothermic or exothermic). This information is crucial for understanding the material's operational limits and storage requirements.
Although data for the target compound is unavailable, studies on related thiophene derivatives and polymers containing ethynylthiophene units suggest that the thermal stability of such compounds can be influenced by their molecular structure and the presence of various functional groups. However, without direct experimental data for Methyl 5-ethynylthiophene-3-carboxylate, any discussion of its thermal behavior would be speculative and fall outside the scope of this focused analysis.
Further research is required to experimentally determine the thermal properties of Methyl 5-ethynylthiophene-3-carboxylate. Such studies would involve heating the compound under a controlled atmosphere and measuring the change in mass (TGA) and heat flow (DTA) as a function of temperature. The resulting data would provide valuable insights into its thermal stability and decomposition profile.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For a novel or unstudied compound like Methyl 5-ethynylthiophene-3-carboxylate, researchers would typically employ a combination of DFT and ab initio methods. The B3LYP functional is a commonly used hybrid functional in DFT that often provides a good balance between accuracy and computational cost for organic molecules. This would typically be paired with a basis set such as 6-311++G(d,p) to ensure a reliable description of the electronic structure.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For Methyl 5-ethynylthiophene-3-carboxylate, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) that can exist due to rotation around single bonds, such as the bond connecting the carboxylate group to the thiophene (B33073) ring. The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)
Once the optimized geometry is obtained, its electronic properties can be investigated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's stability; a smaller gap suggests the molecule is more reactive.
Analysis of the molecular orbitals would show the distribution of electron density and identify regions of the molecule that are electron-rich or electron-poor. This is complemented by calculating the charge distribution on each atom (e.g., using Mulliken or Natural Population Analysis), which helps in predicting sites susceptible to nucleophilic or electrophilic attack.
Vibrational Frequency Calculations for Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of chemical bonds. This correlation between theoretical and experimental spectra is a powerful method for confirming the structure of a synthesized compound. For Methyl 5-ethynylthiophene-3-carboxylate, this would involve predicting the characteristic frequencies for the C≡C triple bond of the ethynyl (B1212043) group, the C=O of the carboxylate, and the vibrations of the thiophene ring.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts, when compared to experimental data, can confirm the proposed structure and help in the assignment of complex spectra. Theoretical predictions for the chemical shifts of the protons and carbons in the thiophene ring, the ethynyl group, and the methyl ester group of Methyl 5-ethynylthiophene-3-carboxylate would be a critical component of its characterization.
Reaction Mechanism Studies
Computational chemistry is also instrumental in exploring the pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can understand how reactants are converted into products.
Transition State Analysis for Reaction Pathways
A key aspect of studying reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. For reactions involving Methyl 5-ethynylthiophene-3-carboxylate, such as addition reactions to the ethynyl group or substitution on the thiophene ring, transition state analysis would be used to elucidate the step-by-step mechanism and predict the feasibility of different reaction pathways.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, from their conformational preferences to their interactions with the surrounding environment.
The conformational landscape of a molecule dictates its shape and, consequently, its interactions with other molecules. For Methyl 5-ethynylthiophene-3-carboxylate, key conformational degrees of freedom would include the rotation around the bond connecting the carboxylate group to the thiophene ring and the orientation of the methyl ester group.
Computational studies on related thiophene-based arylamides have demonstrated the interplay of forces that govern conformational rigidity. nih.govresearchgate.net These studies, combining computational methods and NMR experiments, have shown that factors like intramolecular hydrogen bonding and solvent polarity significantly influence the conformational preferences. nih.gov For example, the replacement of an oxygen atom with a sulfur atom in a related furan-based arylamide to its thiophene counterpart resulted in only a 15–30% loss of the eclipsed conformer, indicating a notable difference in conformational behavior. nih.gov
The interaction of a molecule with its solvent environment can profoundly affect its conformation, reactivity, and spectroscopic properties. Molecular dynamics simulations are a powerful tool for exploring these interactions at an atomic level.
Simulations on thiophene carboxamide derivatives have been used to understand the stability of ligand-protein complexes over time. nih.gov These studies analyze trajectories to assess parameters like the root mean square deviation (RMSD) to determine the compactness and stability of the complex. nih.gov While the context of these studies is biological, the methodology is directly applicable to understanding the non-covalent interactions of Methyl 5-ethynylthiophene-3-carboxylate with various solvents or other small molecules.
The effect of solvent polarity on the conformational preferences of thiophene-based arylamides has also been noted in computational studies. nih.gov The retention of a significant portion of a specific conformer even in polar protic solvents highlights the strength of intramolecular forces relative to solvent interactions. nih.gov For Methyl 5-ethynylthiophene-3-carboxylate, simulations in different solvents could reveal how the solvent molecules arrange around the polar carboxylate group and the more nonpolar ethynyl and thiophene moieties, and how this influences the molecule's dynamic behavior.
QSAR Modeling Based on Structural Descriptors (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. While often used for predicting biological activity, QSAR can also be applied to predict various physicochemical properties based on structural descriptors.
Developing a QSAR model involves calculating a set of molecular descriptors that numerically represent the chemical structure and then using statistical methods, such as multiple linear regression, to build a predictive model. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape descriptors).
Although no specific non-biological QSAR models for Methyl 5-ethynylthiophene-3-carboxylate were found, a study on developing QSAR models to estimate the Predicted No-Effect Concentrations (PNECs) of petroleum hydrocarbons and their derivatives, which include thiophenes, provides a relevant example of the methodology. nih.gov This study identified several important molecular descriptors, including autocorrelation descriptors, information index descriptors, and Burden modified eigenvalues, that influence the PNECs of these compounds. nih.gov The development of such models demonstrates the potential to predict environmental fate or other non-biological properties of Methyl 5-ethynylthiophene-3-carboxylate based on its calculated structural descriptors.
Table 2: Examples of Structural Descriptors Used in QSAR Modeling
| Descriptor Type | Examples | Potential Application |
|---|---|---|
| 1D Descriptors | Molecular Weight, Atom Counts | Basic property correlation |
| 2D Descriptors | Topological Indices, Connectivity Indices | Modeling of properties related to molecular branching and size |
| 3D Descriptors | Molecular Surface Area, Volume, Shape Indices | Modeling of properties dependent on molecular shape and steric effects |
| Quantum Chemical Descriptors | HOMO/LUMO energies, Dipole Moment | Modeling of reactivity and polarity-related properties |
This table provides a general overview of descriptor types that could be used in a QSAR study of Methyl 5-ethynylthiophene-3-carboxylate.
Applications in Advanced Materials Science and Organic Chemistry
Building Block in Organic Synthesis
Thiophene (B33073) derivatives are integral components of many pharmaceuticals and biologically active compounds. The structural motif of methyl 5-ethynylthiophene-3-carboxylate can be found within more complex heterocyclic systems. While specific examples detailing the direct conversion of methyl 5-ethynylthiophene-3-carboxylate into complex natural product analogs are not extensively documented in publicly available literature, its potential as a precursor is evident from the known reactivity of ethynylthiophenes. The ethynyl (B1212043) group can readily participate in various cycloaddition reactions and coupling chemistries to construct fused ring systems or to introduce further molecular complexity. For instance, the Sonogashira coupling reaction allows for the connection of the ethynyl group to various aryl or vinyl halides, paving the way for the synthesis of extended π-conjugated systems that are often found in natural products and their analogs. scielo.org.mxbeilstein-journals.orgnih.govresearchgate.netmorressier.com
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netrsc.orgwindows.netresearchgate.net Thiophene derivatives are often employed in MCRs to generate libraries of structurally diverse compounds for pharmaceutical and agrochemical screening. sci-hub.senih.gov The functional groups present in methyl 5-ethynylthiophene-3-carboxylate, namely the ethynyl and carboxylate moieties, provide reactive sites that can participate in such reactions. While specific MCRs involving this exact molecule are not widely reported, its structure suggests potential for use in reactions like the A3 coupling (aldehyde-alkyne-amine) or other metal-catalyzed multicomponent processes to rapidly build molecular complexity. rsc.org
Organic Electronic and Optoelectronic Materials
The π-conjugated system of the thiophene ring, extended by the ethynyl group, makes methyl 5-ethynylthiophene-3-carboxylate an attractive monomer for the synthesis of organic electronic and optoelectronic materials. The properties of the resulting polymers can be fine-tuned by the presence of the methyl carboxylate group.
Polythiophenes are a well-studied class of conjugated polymers with applications in various electronic devices due to their good charge carrier mobility and environmental stability. The introduction of an ethynyl linkage into the polymer backbone can enhance planarity and extend π-conjugation, which often leads to improved electronic properties. Methyl 5-ethynylthiophene-3-carboxylate can be polymerized through reactions targeting the ethynyl group, such as Sonogashira coupling, to produce poly(ethynylthiophene)s. scielo.org.mxmorressier.com The resulting polymers possess a repeating unit that includes the thiophene-3-carboxylate moiety. The electronic properties of these polymers, such as their HOMO and LUMO energy levels and their bandgap, can be influenced by the degree of polymerization and the nature of the substituents. mdpi.comrsc.orgrsc.org
Table 1: Calculated Electronic Properties of Thiophene Oligomers
| Number of Thiophene Units | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 1 | -6.85 | -0.95 | 5.90 |
| 2 | -6.15 | -1.65 | 4.50 |
| 5 | -5.50 | -2.25 | 3.25 |
| 10 | -5.20 | -2.55 | 2.65 |
| 20 | -5.00 | -2.75 | 2.25 |
| 30 | -4.95 | -2.80 | 2.15 |
This table presents calculated data for unsubstituted thiophene oligomers to illustrate the general trend of electronic properties with increasing chain length. The presence of ethynyl and carboxylate groups would further modify these values.
Thiophene-containing materials are widely used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.orgmdpi.com In OLEDs, these materials can function as the emissive layer or as charge-transporting layers. researchgate.netmdpi.comnih.gov The emission color and efficiency of the OLED can be tuned by modifying the chemical structure of the thiophene derivative. researchgate.net
In OSCs, thiophene-based polymers often serve as the electron donor material in the active layer of a bulk heterojunction device. nih.govnih.govmdpi.com The power conversion efficiency of an OSC is highly dependent on the absorption spectrum and the energy levels of the donor and acceptor materials. The incorporation of monomers like methyl 5-ethynylthiophene-3-carboxylate into conjugated polymers can influence these properties. For instance, the electron-withdrawing nature of the carboxylate group can lower the HOMO and LUMO energy levels of the polymer, which can affect the open-circuit voltage of the solar cell. researchgate.net
Table 2: Performance of an Example Organic Solar Cell Using a Thiophene-based Polymer
| Parameter | Value |
| Open-Circuit Voltage (Voc) | 0.98 V |
| Short-Circuit Current (Jsc) | 9.24 mA·cm−2 |
| Fill Factor (FF) | 0.65 |
| Power Conversion Efficiency (PCE) | 3.60% |
This table shows representative data for an organic solar cell based on a dithieno[3,2-b:2',3'-d]thiophene (DTT) and pyrene (B120774) containing donor material to provide context for the performance of thiophene-based devices. mdpi.com
Advanced Polymeric Materials
While general information exists for the broader class of thiophene-based compounds in these applications, extrapolating such information to Methyl 5-ethynylthiophene-3-carboxylate without direct scientific evidence would be speculative and scientifically inaccurate. Further research is required to elucidate the specific properties and potential applications of this particular compound.
Functional Polymers with Tunable Electronic and Optical Properties
The integration of Methyl 5-ethynylthiophene-3-carboxylate into polymer chains allows for the synthesis of functional polymers with highly tunable electronic and optical characteristics. The inherent conductivity of polythiophene-based materials, in conjunction with the extended π-conjugation provided by the ethynyl group, forms the basis for their use in a variety of organic electronic devices.
The electronic properties of these polymers can be meticulously controlled by modifying the polymer backbone and by the introduction of various functional groups. The methyl carboxylate group in Methyl 5-ethynylthiophene-3-carboxylate acts as an electron-withdrawing group, which can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is critical for optimizing the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). wikipedia.org
The incorporation of ethynyl linkages into the polymer backbone can lead to more planar structures, which in turn can result in a red-shift in the material's absorption spectrum and a lower band gap. nih.govresearchgate.net This enhanced planarity and extended conjugation are desirable for applications requiring efficient charge transport. The properties of such polymers are often investigated through techniques like cyclic voltammetry and UV-vis spectroscopy to determine their redox behavior and optical absorption profiles.
Below is a table summarizing the typical electronic properties of functional polymers derived from thiophene-based monomers, which are analogous to what could be expected from polymers incorporating Methyl 5-ethynylthiophene-3-carboxylate.
| Property | Typical Value Range | Significance in Organic Electronics |
| HOMO Energy Level | -4.5 to -5.5 eV | Influences the efficiency of hole injection/extraction. |
| LUMO Energy Level | -2.5 to -3.5 eV | Affects the efficiency of electron injection/extraction. |
| Electrochemical Band Gap | 1.5 to 2.5 eV | Determines the polymer's absorption and emission properties. |
| Optical Band Gap | 1.7 to 2.7 eV | Relates to the color of light absorbed and emitted. |
| Charge Carrier Mobility | 10⁻⁵ to 10⁻¹ cm²/Vs | Crucial for the performance of transistors and solar cells. |
The data in this table is representative of thiophene-based functional polymers and serves as an estimation for polymers derived from Methyl 5-ethynylthiophene-3-carboxylate.
Cross-linking Agents in Polymer Networks
The ethynyl group in Methyl 5-ethynylthiophene-3-carboxylate provides a reactive site for cross-linking reactions, which can be utilized to create robust and stable polymer networks. Cross-linking is a process that forms covalent bonds between polymer chains, leading to materials with improved mechanical, thermal, and chemical stability. mdpi.com
Thiophene derivatives have been explored as precursors for cross-linking agents in various polymer systems. mdpi.com For instance, thiophene-functionalized polymers can undergo cross-linking through various chemical reactions, including Diels-Alder reactions. mdpi.com The resulting cross-linked materials often exhibit enhanced thermal stability and melt properties. mdpi.com
The ethynyl group is particularly versatile for cross-linking, as it can undergo thermal or catalyzed polymerization, or participate in click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition. This allows for the formation of highly regular and well-defined network structures. The introduction of cross-links can significantly alter the properties of a polymer, transforming a soluble and processable material into an insoluble and infusible network. The density of cross-linking, which can be controlled by the concentration of the cross-linking agent, plays a crucial role in determining the final properties of the material. nih.gov
The table below outlines the general effects of cross-linking on polymer properties, which would be applicable to networks formed using Methyl 5-ethynylthiophene-3-carboxylate.
| Property | Effect of Cross-linking | Rationale |
| Mechanical Strength | Increases | Covalent bonds between chains restrict their movement. |
| Thermal Stability | Increases | Higher energy is required to break the network structure. |
| Solvent Resistance | Increases | Polymer chains are held together and cannot be separated by solvent molecules. |
| Elasticity | Can be tailored | Depends on the cross-link density; can range from elastomeric to rigid. |
| Processability | Decreases | The material becomes less soluble and fusible. |
Specialty Coatings and Films
Thiophene-based polymers, including those that could be synthesized from Methyl 5-ethynylthiophene-3-carboxylate, are promising candidates for the development of specialty coatings and thin films. researchgate.net These materials can be deposited onto various substrates to impart specific functionalities, such as conductivity, anti-corrosion properties, or biocompatibility. nih.gov
The ability to process these polymers from solution is a key advantage for creating uniform thin films using techniques like spin-coating or inkjet printing. The methyl carboxylate group can enhance the solubility of the polymer in organic solvents, facilitating the fabrication of such films. Once deposited, the films can be further modified, for example, through cross-linking, to enhance their durability and adhesion to the substrate. acs.org
Thiophene-containing films have been investigated for a range of applications. For instance, they have been explored for their potential in reducing cancer cell adhesion on surfaces and for controlled drug release. nih.gov The inherent electrochemical activity of these materials also makes them suitable for use in sensors and electrochromic devices, where a change in color is induced by an applied voltage. The stability of thiophene-based coatings under physiological conditions has also been noted, which is a critical factor for biomedical applications. nih.gov
The following table summarizes potential applications of specialty coatings and films derived from thiophene-based monomers like Methyl 5-ethynylthiophene-3-carboxylate.
| Application Area | Desired Property | Role of the Thiophene-based Material |
| Organic Electronics | Electrical conductivity, tunable band gap | Active layer in transistors, LEDs, and solar cells. wikipedia.org |
| Biomedical Devices | Biocompatibility, controlled drug release | Coatings for implants, drug delivery systems. nih.gov |
| Sensors | Sensitivity to specific analytes | Changes in optical or electrical properties upon analyte binding. wikipedia.org |
| Anti-corrosion Coatings | Barrier properties, electrochemical stability | Protective layer on metal surfaces. |
| Smart Windows | Electrochromism | Color changes in response to an electrical stimulus. |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
While established methods for synthesizing thiophene (B33073) derivatives exist, future efforts should concentrate on developing more efficient, sustainable, and economically viable routes to Methyl 5-ethynylthiophene-3-carboxylate and its analogues. Current multistep syntheses often involve harsh reagents and generate significant waste. Research in this area could pursue:
C-H Activation Strategies: Direct C-H functionalization of simpler thiophene precursors could provide a more atom-economical route, bypassing the need for pre-functionalized starting materials like halogenated thiophenes.
Multicomponent Reactions (MCRs): Designing one-pot reactions, such as adaptations of the Gewald reaction, that combine multiple starting materials to construct the substituted thiophene ring in a single step would significantly improve efficiency. nih.govresearchgate.net
Catalytic Systems: Investigating novel transition-metal or organocatalytic systems for the key bond-forming steps could lead to milder reaction conditions, lower catalyst loadings, and higher yields.
Green Chemistry Principles: The adoption of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis) will be crucial for developing environmentally benign manufacturing processes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Direct C-H Ethynylation | High atom economy, reduced steps | Development of regioselective catalysts for thiophene C-H bonds. |
| One-Pot Cycloadditions | Increased efficiency, reduced waste | Design of novel multicomponent reactions using simple precursors. |
| Flow Synthesis | Improved safety, scalability, and control | Optimization of reaction parameters in continuous flow reactors. lianhe-aigen.com |
| Biocatalysis | High selectivity, mild conditions | Engineering enzymes for specific thiophene functionalization. |
Exploration of Underutilized Reactivity Modes
The reactivity of Methyl 5-ethynylthiophene-3-carboxylate is dominated by its two primary functional groups. While standard transformations are known, significant opportunities lie in exploring less conventional reaction pathways.
Ethynyl (B1212043) Group Transformations: Beyond typical Sonogashira couplings and "click" chemistry, research could explore metal-catalyzed cycloadditions, hydrofunctionalization reactions to introduce new functional groups, and the controlled polymerization of the alkyne to form novel conjugated polymers.
Thiophene Ring Functionalization: The electronic nature of the thiophene ring, influenced by its substituents, makes it a candidate for various reactions. Future work should investigate regioselective electrophilic substitution reactions, which are common for thiophenes, to introduce additional functionalities. csjmu.ac.in Furthermore, exploring metal-catalyzed C-H functionalization at the C4 position would open avenues to complex, polysubstituted thiophene structures.
Synergistic Reactivity: Investigating reactions where both the ethynyl and carboxylate groups participate, such as intramolecular cyclizations triggered by an external reagent, could lead to the synthesis of novel fused-ring heterocyclic systems with unique properties.
Design and Synthesis of Advanced Functional Materials
Thiophene-based materials are renowned for their applications in organic electronics. numberanalytics.com Methyl 5-ethynylthiophene-3-carboxylate is an ideal monomer for creating next-generation functional materials due to its rigid, conjugated structure.
Conjugated Polymers: The ethynyl group allows for polymerization through various methods, such as Glaser or Eglinton coupling, to produce poly(thiophene ethynylene)s. These materials are expected to have interesting optical and electronic properties, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.net
Metal-Organic Frameworks (MOFs): The carboxylate group can act as a linker to coordinate with metal ions, while the ethynyl group can be further functionalized. This dual functionality allows for the design of highly porous and functional MOFs for gas storage, separation, and catalysis.
Covalent Organic Frameworks (COFs): The rigid structure and reactive alkyne make it a prime candidate for constructing crystalline, porous COFs through reactions like alkyne trimerization. These materials could be designed for applications in electronics and energy storage.
| Material Class | Key Functional Group(s) | Potential Applications |
| Conjugated Polymers | Ethynyl, Thiophene Ring | Organic electronics (OFETs, OLEDs), sensors, photovoltaics. numberanalytics.comresearchgate.net |
| Metal-Organic Frameworks | Carboxylate | Gas storage and separation, heterogeneous catalysis. |
| Covalent Organic Frameworks | Ethynyl | Energy storage, organic electronics, membranes. |
| Functional Dyes | Thiophene Ring, Ethynyl | Dye-sensitized solar cells (DSSCs), fluorescent probes. |
Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)
The synthesis and application of Methyl 5-ethynylthiophene-3-carboxylate and its derivatives can be significantly accelerated by integrating modern technologies.
Flow Chemistry: Translating the synthesis of this compound and its subsequent polymerization into continuous flow processes can offer enhanced safety, precise control over reaction parameters, reduced reaction times, and easier scalability. lianhe-aigen.comnih.govmdpi.com This is particularly advantageous for handling potentially hazardous reagents or unstable intermediates. lianhe-aigen.com
Machine Learning (ML): ML algorithms can be employed to accelerate the discovery of new materials derived from this building block. By training models on existing data, ML can predict the electronic and physical properties (e.g., bandgap, solubility, charge mobility) of novel polymers or small molecules before they are synthesized. nih.gov This data-driven approach can guide synthetic efforts toward the most promising candidates, saving significant time and resources. nih.gov
Deepening Fundamental Understanding of Electronic Structure and Reactivity
A comprehensive understanding of the molecule's fundamental properties is essential for predicting its behavior and designing new applications. Future research should focus on:
Computational Modeling: Employing high-level computational methods, such as Density Functional Theory (DFT), to model the electronic structure of the molecule is crucial. researchgate.netresearchgate.net This can provide insights into its HOMO/LUMO energy levels, electron distribution, aromaticity, and reactivity, helping to rationalize experimental observations and predict the outcomes of unknown reactions.
Spectroscopic and Electrochemical Analysis: Detailed spectroscopic (UV-Vis, fluorescence) and electrochemical (cyclic voltammetry) studies of the monomer and its derived polymers are needed to experimentally determine key parameters like optical bandgaps and redox potentials. This data is vital for assessing their suitability for electronic applications and for validating computational predictions.
Expansion into New Areas of Non-Biological Scientific Application
While thiophenes have extensive biological applications, the unique structure of Methyl 5-ethynylthiophene-3-carboxylate makes it suitable for various non-biological fields beyond conventional organic electronics.
Electrochromic Materials: Polymers derived from this monomer could exhibit electrochromism, changing color upon the application of an electrical potential. Such materials are valuable for smart windows, displays, and sensors.
Nonlinear Optics (NLO): The extended π-conjugated systems that can be built from this molecule may possess significant NLO properties, making them candidates for applications in optical communications and data processing.
Molecular Wires: The rigid, linear, and conjugated nature of oligomers synthesized from this unit makes them ideal candidates for fundamental studies in molecular electronics and the development of molecular-scale wires.
Advanced Ligands: The thiophene sulfur and the carboxylate oxygen can act as coordination sites for metal ions. The ethynyl group provides a handle for attaching these ligands to surfaces or incorporating them into larger supramolecular structures, creating novel catalysts or sensor arrays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
